molecular formula C25H26N4O4 B2829619 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-26-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2829619
CAS No.: 941938-26-7
M. Wt: 446.507
InChI Key: CWJPPWIKKKQHOS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate hydrazine and diketone precursors under acidic or basic conditions.

    Attachment of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 3,4-dimethoxyphenyl group: This can be done via a nucleophilic substitution reaction using 3,4-dimethoxyphenethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrazine core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the 3,4-dimethoxyphenyl group but lacks the pyrazolo[1,5-a]pyrazine core.

    2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazine: Contains the pyrazolo[1,5-a]pyrazine core but lacks the 3,4-dimethoxyphenyl group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is unique due to its combination of both the 3,4-dimethoxyphenyl group and the pyrazolo[1,5-a]pyrazine core. This dual functionality allows it to interact with a broader range of molecular targets and exhibit a wider variety of chemical and biological activities compared to its individual components.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-4-7-19(8-5-17)20-15-21-25(31)28(12-13-29(21)27-20)16-24(30)26-11-10-18-6-9-22(32-2)23(14-18)33-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJPPWIKKKQHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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